7-Deazaguanosine

Antiviral Oral bioavailability Immunomodulator

7-Deazaguanosine (7-dzGuo) features a critical N7→C substitution that eliminates glycosidic bond lability inherent to guanosine, ensuring robust stability for demanding assays. It is the sole orally active antiviral purine scaffold in its class, with demonstrated in vivo efficacy against multiple RNA viruses at ≥100 mg/kg/day. Use as a reference standard for toxicity profiling (LD50 400 mg/kg/day i.p.) and as the core scaffold for synthetic elaboration into tRNA pathway intermediates (e.g., preQ0). Not functionally interchangeable with 7-thia-8-oxoguanosine or other 7-position analogs.

Molecular Formula C11H14N4O5
Molecular Weight 282.25 g/mol
CAS No. 62160-23-0
Cat. No. B017050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deazaguanosine
CAS62160-23-0
Synonyms2-Amino-7-(ß-D-ribofuranosyl[3,2-d]pyrimidin-4-one;  2-Amino-1,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one; 
Molecular FormulaC11H14N4O5
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CN(C2=C1C(=O)N=C(N2)N)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1
InChIKeyJRYMOPZHXMVHTA-DAGMQNCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Deazaguanosine (CAS 62160-23-0) Procurement Guide: Core Physicochemical and Structural Data


7-Deazaguanosine (7-dzGuo; CAS 62160-23-0) is a modified purine nucleoside analog of guanosine distinguished by the substitution of the N7 nitrogen atom in the guanine base with a carbon atom [1]. This single-atom modification (C for N at position 7) yields a 7-deazapurine core structure that is central to the hypermodified tRNA nucleosides queuosine and archaeosine [2]. The compound has a molecular formula of C₁₁H₁₄N₄O₅ and a molecular weight of 282.25 g/mol . This structural alteration fundamentally changes base-pairing and enzyme recognition properties relative to guanosine, enabling distinct biological activities that are not achievable with the unmodified parent nucleoside or other purine analogs.

Why 7-Deazaguanosine (CAS 62160-23-0) Cannot Be Interchanged with Generic Guanosine or Other 7-Deazapurine Analogs


The substitution of N7 with carbon in 7-deazaguanosine eliminates the glycosidic bond lability characteristic of guanosine, a property that renders the parent compound unstable under certain conditions and precludes its use in applications requiring robust nucleoside integrity [1]. Critically, the 7-deazaguanine scaffold is the obligate biosynthetic precursor for all hypermodified 7-deazaguanosine derivatives in tRNA, including queuosine and archaeosine, but distinct modifications at the 7-position (e.g., cyano, aminomethyl, chloro, or thia-oxo substitutions) yield compounds with profoundly divergent biological activities, oral bioavailability, and toxicity profiles [2]. Consequently, in-class analogs such as preQ₀, preQ₁, 7-thia-8-oxoguanosine, or 8-chloro-7-deazaguanosine cannot be treated as functionally equivalent substitutes in either research or therapeutic contexts; each requires independent validation for a given application [3].

7-Deazaguanosine (CAS 62160-23-0) Quantitative Differentiation Evidence vs. Closest Analogs


Oral Bioavailability of 7-Deazaguanosine vs. 7-Thia-8-oxoguanosine in Rodent Antiviral Models

7-Deazaguanosine demonstrates oral antiviral efficacy against multiple RNA viruses in mice, whereas the structurally related comparator 7-thia-8-oxoguanosine is devoid of oral activity in rodents [1]. At oral doses of ≥100 mg/kg/day, 7-deazaguanosine conferred significant protection against Semliki Forest, San Angelo, banzi, and encephalomyocarditis virus infections in mice [1]. In contrast, 7-thia-8-oxoguanosine, while potent via intraperitoneal administration, lacks oral activity entirely [1].

Antiviral Oral bioavailability Immunomodulator RNA virus In vivo efficacy

Acute Lethal Toxicity Ranking: 7-Deazaguanosine vs. 8-Chloro-7-deazaguanosine vs. 7-Thia-8-oxoguanosine

In a comparative acute toxicity study in uninfected mice treated intraperitoneally with half-daily doses for one day, the 50% acute lethal dose (LD₅₀) for 7-deazaguanosine (7-dzGuo) was 400 mg/kg/day, compared to 600 mg/kg/day for 7-thia-8-oxoguanosine (7-dzTOGuo) and >1600 mg/kg/day for 8-chloro-7-deazaguanosine (8-Cl-7-dzGuo) [1]. Furthermore, daily i.p. treatment for 14 days at 100 mg/kg/day resulted in 100% mortality with 7-deazaguanosine, whereas 7-dzTOGuo and 8-Cl-7-dzGuo were non-lethal under the same regimen [1].

Toxicology Acute toxicity LD50 Safety pharmacology Antiviral

QueF Enzyme Substrate Specificity: preQ₀ (7-Cyano-7-deazaguanine) Reduction Kinetics

The enzyme QueF catalyzes the NADPH-dependent reduction of the 7-cyano-7-deazaguanine base (preQ₀) to 7-aminomethyl-7-deazaguanine (preQ₁), a critical step in queuosine biosynthesis. Steady-state kinetic analysis of recombinant Bacillus subtilis QueF revealed a Michaelis constant (K_M) for preQ₀ of 0.237 ± 0.045 μM and a turnover number (k_cat) of 0.66 ± 0.04 min⁻¹ at pH 7.5 [1]. This high-affinity binding (sub-micromolar K_M) underscores the enzyme's exquisite specificity for the 7-deazaguanine scaffold and distinguishes preQ₀ from other 7-deazaguanine derivatives that lack the 7-cyano moiety.

Enzymology tRNA modification Queuosine biosynthesis Nitrile reductase Kinetic parameters

Cytotoxicity Selectivity: Antitrypanosomal Activity vs. Human MRC5 Fibroblast Cells

7-Deazaguanosine has been evaluated for antitrypanosomal activity. In human MRC5 lung fibroblast cells, the EC₅₀ for cytotoxicity was >64 μM after 3-day incubation, indicating relatively low mammalian cell toxicity at concentrations relevant for antiparasitic screening . This provides a baseline for calculating selectivity indices against trypanosome species.

Antiparasitic Trypanosoma Cytotoxicity Selectivity index Drug discovery

Recommended Research and Industrial Application Scenarios for 7-Deazaguanosine (CAS 62160-23-0) Based on Quantitative Evidence


In Vivo Antiviral Efficacy Studies Requiring Oral Dosing Route

Given its demonstrated oral antiviral activity against a broad spectrum of RNA viruses in mice (including Semliki Forest, San Angelo, banzi, and encephalomyocarditis viruses) at doses ≥100 mg/kg/day, 7-deazaguanosine is uniquely suited for in vivo studies investigating immunomodulatory antiviral mechanisms where oral administration is required [1]. This contrasts with the comparator 7-thia-8-oxoguanosine, which lacks oral bioavailability in rodents [1].

Comparative Toxicology Profiling of 7-Deazapurine Nucleoside Analogs

7-Deazaguanosine serves as a reference compound for acute toxicity benchmarking in the 7-deazaguanosine analog series, with a defined i.p. LD₅₀ of 400 mg/kg/day and a 14-day lethal profile at 100 mg/kg/day [2]. Researchers evaluating novel 7-deazaguanine derivatives can use these data to assess relative safety margins and to contextualize observed toxicity in lead optimization programs [2].

Enzymatic Studies of Queuosine Biosynthesis and QueF Nitrile Reductase Activity

For investigations of the queuosine tRNA modification pathway, the 7-cyano-7-deazaguanine derivative (preQ₀) is the relevant substrate for QueF, with well-characterized kinetic parameters (K_M = 0.237 μM, k_cat = 0.66 min⁻¹) [3]. While 7-deazaguanosine itself is not a QueF substrate, it represents the core scaffold from which preQ₀ and other pathway intermediates are derived, making it a useful starting material for synthetic elaboration or as a reference standard in analytical method development for pathway metabolite detection [3].

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